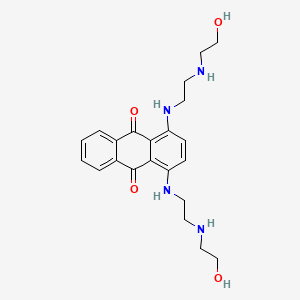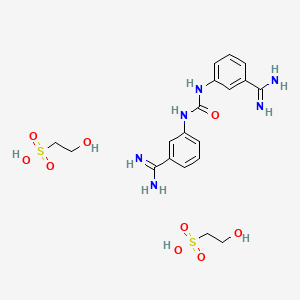
Anilazine
Übersicht
Beschreibung
Anilazine is an organic compound with the chemical formula C₉H₅Cl₃N₄. It is a triazine fungicide used to control fungal diseases on crops such as cereals, coffee, and various vegetables. This compound is known for its effectiveness against leaf spots, blights, and other fungal pathogens .
Wissenschaftliche Forschungsanwendungen
Anilazine has been used in various scientific research applications, including:
Agriculture: As a fungicide, this compound has been used to control fungal diseases in crops such as cereals, coffee, and vegetables.
Environmental Studies: Long-term lysimeter studies have investigated the environmental fate and behavior of this compound, including its residue levels in soil and plants.
Safety and Hazards
Anilazine has been associated with some health hazards. Oral administration to rats and cats resulted in diarrhea and vomiting respectively . After dermal administration to rabbits, mild skin irritation manifested as edema and erythema was observed . This compound was more toxic by intraperitoneal injection than by other routes of administration .
Wirkmechanismus
Target of Action
Anilazine is an organic compound that falls under the category of triazine fungicides . It is primarily used as a pesticide on crops, and its main targets are various fungal pathogens that attack lawns, turf, cereals, coffee, and a wide variety of vegetables and other crops .
Pharmacokinetics
It is known that this compound has a low aqueous solubility , which suggests that it may have low bioavailability. It is also known to be volatile , which could influence its distribution in the environment and its uptake by organisms.
Result of Action
The primary result of this compound’s action is the control of fungal diseases in various crops. By inhibiting the growth of fungi, this compound helps to prevent crop damage and loss, thereby increasing agricultural yield .
Action Environment
This compound’s action can be influenced by various environmental factors. For instance, its low aqueous solubility and volatility suggest that it may be less effective in wet conditions or in environments with high wind speeds . Furthermore, this compound tends to build up high quantities of non-extractable residues in soil , which could influence its long-term efficacy and environmental impact.
Biochemische Analyse
Cellular Effects
Anilazine has been observed to have effects on various types of cells and cellular processes. The most common signs of toxicity in rats and cats were diarrhea and vomiting respectively . After dermal administration to rabbits, mild skin irritation manifested as edema and erythema was observed .
Molecular Mechanism
It is more toxic by intraperitoneal injection than by other routes of administration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound tends to build up high quantities of non-extractable residues in soil . A long-term lysimeter study was carried out to investigate the binding processes and in particular the bioavailability in soil under outdoor conditions .
Dosage Effects in Animal Models
The lethal dose or concentration (LD, LC) of this compound is >5,000 mg/kg
Metabolic Pathways
The major identified metabolite of this compound is the hydroxylation product, 2-(2-chloroanilino)-s-triazinodione, which comprised about 25% of the radioactive material found in urine .
Transport and Distribution
This compound has a low aqueous solubility and presents a low risk of leaching to groundwater
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anilazine can be synthesized through the reaction of 2-chloroaniline with cyanuric chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like acetone. The process involves the substitution of chlorine atoms on the triazine ring with the aniline derivative .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Anilazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring of this compound can lose a chlorine atom and react with nucleophiles such as amino and thiol groups.
Hydrolysis: this compound is stable in neutral and slightly acidic media but hydrolyzes when heated with alkali.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amino and thiol compounds. The reaction typically occurs under mild conditions.
Hydrolysis: Sodium hydroxide or other alkaline solutions are used for hydrolysis reactions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted triazine derivatives.
Hydrolysis: Hydrolysis leads to the formation of various degradation products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Cyanuric Chloride: A precursor in the synthesis of anilazine.
Melamine: Another triazine derivative used in resins.
Atrazine: A triazine herbicide used for weed control.
Uniqueness: this compound is unique among triazine compounds due to its specific use as a fungicide. While other triazines like atrazine are used as herbicides, this compound’s effectiveness against fungal pathogens sets it apart .
Eigenschaften
IUPAC Name |
4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHBYKMAHXWHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N4 | |
| Record name | ANILAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020089 | |
| Record name | Anilazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anilazine appears as white to tan crystals or white powder. Moderately soluble in organic solvents. Insoluble in water. Melting point 159 °C., White to tan solid; [Merck Index] Colorless solid; [MSDSonline] | |
| Record name | ANILAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Anilazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5077 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HYDROCARBON & MOST ORG SOLVENTS, 5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C, In water, 8 mg/l @ 20 °C | |
| Record name | ANILAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.8 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.8 @ 20 °C | |
| Record name | ANILAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible (NTP, 1992), 0.00000001 [mmHg], 6.2X10-9 mm Hg @ 20 °C | |
| Record name | ANILAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Anilazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5077 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
OVER 90 TECHNICAL & COMMERCIAL PESTICIDE FORMULATIONS WERE SCREENED FOR PRESENCE OF N-NITROSO COMPOUNDS. LESS THAN 1 PPM OF ANY N-NITROSO COMPOUND WAS FOUND AS CONTAMINANT IN ALL TRIAZINES TESTED. | |
| Record name | DYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan crystals | |
CAS No. |
101-05-3 | |
| Record name | ANILAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anilazine [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anilazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anilazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anilazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANILAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6E8Y03ZJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
318 to 320 °F (NTP, 1992), 159-160 °C | |
| Record name | ANILAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18259 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) as a fungicide?
A1: this compound functions as a non-specific alkylating agent. [] It disrupts fungal cellular processes by reacting with amino and thiol groups through nucleophilic substitution after losing a chlorine atom from its triazine ring. []
Q2: Does this compound affect different fungal species in the same way?
A2: While this compound is considered a broad-spectrum fungicide, its efficacy can vary depending on the fungal species and environmental factors. [] Research shows synergistic interactions between this compound and zinc or copper ions, leading to enhanced inhibition of mycelial growth in Botrytis cinerea and Colletotrichum coccodes. []
Q3: How does this compound impact the life cycle of fungal pathogens?
A3: Studies on Pucciniastrum americanum demonstrate that this compound effectively reduces leaf and fruit infections when applied during aeciospore release. [] This highlights its ability to disrupt early stages of fungal development and prevent disease establishment.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H5Cl3N4, and its molecular weight is 289.55 g/mol. [, ]
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Several techniques have been employed to analyze this compound:
- Differential Pulse Polarography: Allows for sensitive quantification of this compound in soil and water samples, achieving a detection limit of 0.128 μM. []
- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the binding mechanism of this compound and its metabolites in soil organic matter. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Offers a sensitive and reliable method for determining this compound residues in various matrices like cereals and vegetables. [, ]
- High-Performance Liquid Chromatography (HPLC): Enables separation and quantification of this compound in food samples and can be coupled with various detectors like UV and mass spectrometry. [, , , ]
Q6: How persistent is this compound in the environment?
A6: this compound exhibits moderate persistence in soil. Degradation studies in an orthic luvisol soil revealed limited mineralization of both this compound and its main metabolite, dihydroxythis compound, after 110 days. []
Q7: What factors influence the degradation rate of this compound in soil?
A7: Factors impacting degradation include:
- Microbial activity: Stimulated microbial activity enhances the breakdown of non-extractable this compound residues. []
- Nutrient availability: Nitrogen deficiency can promote microbial utilization of humic substances as a nitrogen source, leading to co-mobilization of bound this compound residues. []
- Temperature: Increased incubation temperature from 22°C to 30°C slightly influences this compound mineralization in soil. []
Q8: How does this compound interact with soil components?
A8: this compound strongly binds to soil organic matter. [, ] Within a short period, a significant portion becomes unextractable, forming bound residues. [] This binding primarily occurs through ether or ester linkages with humic substances. [, ]
Q9: How do dry-wet cycles in soil affect this compound residues?
A9: Research has shown that dry-wet cycles can increase the release of aged 14C-labeled this compound residues from soil compared to constantly moist conditions. [] This suggests a potential for remobilization and increased availability of bound residues due to environmental factors.
Q10: What analytical methods are available for detecting this compound residues in food?
A10: Common methods include:
- High-Performance Liquid Chromatography (HPLC) with UV detection: Offers a straightforward and cost-effective approach for quantifying this compound in various food matrices. [, ]
- Gas Chromatography coupled with Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for detecting trace levels of this compound residues in cereals and vegetables. [, ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables the determination of this compound alongside other fungicides in complex matrices like peach peels and pulp. []
Q11: What are the potential toxicological concerns associated with this compound?
A11: While this compound is considered to have low acute toxicity, [] potential long-term effects require further investigation. Studies have highlighted its inhibitory effect on soil nitrogen transformations, including urea hydrolysis and nitrification. [] This disruption of vital soil processes raises concerns about potential impacts on soil fertility and ecosystem functioning.
Q12: How does this compound affect non-target organisms?
A12: Research indicates that this compound can impact the growth and anabolism of beneficial soil bacteria like Rhizobium sp. [] This emphasizes the importance of carefully evaluating its potential ecological risks and considering alternative control strategies.
Q13: What are some potential alternatives to this compound for controlling fungal diseases?
A13: Researchers are exploring various approaches, including:
- Integrated Pest Management (IPM) strategies: Combining cultural practices, resistant cultivars, and biological control agents to minimize reliance on chemical fungicides. []
- Development of new fungicides with different modes of action: Reducing the risk of resistance development and minimizing impacts on non-target organisms. []
- Exploring the potential of natural products and biopesticides: Offering potentially safer and more sustainable alternatives to synthetic fungicides. []
Q14: What research infrastructure and resources are essential for advancing our understanding of this compound and developing safer alternatives?
A14: Key resources include:
- Advanced analytical techniques: High-resolution mass spectrometry, NMR spectroscopy, and other advanced techniques are crucial for characterizing this compound and its degradation products in complex environmental matrices. [, , ]
- Model ecosystems and field trials: Controlled experiments and field studies are essential for evaluating the fate and effects of this compound in realistic environmental settings. [, ]
- Bioinformatics and computational modeling: These tools can be used to predict the toxicity, environmental fate, and potential for bioaccumulation of this compound and develop safer alternatives. [, ]
- Interdisciplinary collaborations: Collaboration between chemists, biologists, ecologists, and toxicologists is essential for addressing the complex challenges associated with pesticide use and developing sustainable solutions for disease control. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)









![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)


